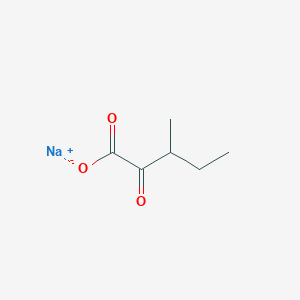

Sodium 3-methyl-2-oxopentanoate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

3715-31-9 |

|---|---|

Molecular Formula |

C6H10NaO3 |

Molecular Weight |

153.13 g/mol |

IUPAC Name |

sodium;3-methyl-2-oxopentanoate |

InChI |

InChI=1S/C6H10O3.Na/c1-3-4(2)5(7)6(8)9;/h4H,3H2,1-2H3,(H,8,9); |

InChI Key |

LSKAADIYBXCGAP-UHFFFAOYSA-N |

SMILES |

CCC(C)C(=O)C(=O)[O-].[Na+] |

Isomeric SMILES |

CCC(C)C(=O)C(=O)[O-].[Na+] |

Canonical SMILES |

CCC(C)C(=O)C(=O)O.[Na] |

Other CAS No. |

66872-74-0 3715-31-9 |

physical_description |

White powder; slight fruity aroma |

Related CAS |

1460-34-0 (Parent) |

solubility |

Soluble in water Soluble (in ethanol) |

Synonyms |

2-Oxo-3-methylpentanoic Acid Sodium Salt; 3-Methyl-2-oxopentanoic Acid Sodium Salt; Sodium 3-methyl-2-oxopentanoate; Sodium 3-methyl-2-oxovalerate; Sodium α-Keto-β-methylvalerate; |

Origin of Product |

United States |

Metabolic Pathways and Intermediary Metabolism

The metabolic importance of sodium 3-methyl-2-oxopentanoate (B1228249) stems from its position as a key catabolite of the essential amino acid isoleucine. rupahealth.com Its formation and subsequent conversion are critical for cellular energy homeostasis and are closely interconnected with the metabolism of other branched-chain amino acids.

Role in Branched-Chain Amino Acid Catabolism

Sodium 3-methyl-2-oxopentanoate is a key metabolite in the breakdown of the branched-chain amino acid (BCAA) isoleucine. rupahealth.com The initial step in the catabolism of isoleucine, as well as the other BCAAs, leucine (B10760876) and valine, is a reversible transamination reaction. This reaction is catalyzed by a class of enzymes known as branched-chain aminotransferases (BCATs). rupahealth.comhmdb.ca In this process, the amino group from isoleucine is transferred to α-ketoglutarate, yielding glutamate (B1630785) and (S)-3-methyl-2-oxopentanoate. ymdb.ca This transamination can occur in both the cytoplasm and mitochondria of various tissues. hmdb.canih.gov

The resulting (S)-3-methyl-2-oxopentanoate is then transported into the mitochondria for further degradation. Inside the mitochondria, it undergoes oxidative decarboxylation, a critical step catalyzed by the branched-chain α-keto acid dehydrogenase (BCKD) complex. rupahealth.comnih.gov A deficiency in this enzyme complex leads to the accumulation of branched-chain amino and α-keto acids, resulting in a serious metabolic disorder. nih.gov

Contribution to Energy Production and the Tricarboxylic Acid (TCA) Cycle

The catabolism of this compound directly feeds into the central energy-producing pathway of the cell, the tricarboxylic acid (TCA) cycle. The oxidative decarboxylation of (S)-3-methyl-2-oxopentanoate by the BCKD complex yields 2-methylbutyryl-CoA. This intermediate is further metabolized through a series of reactions, ultimately being converted into propionyl-CoA and acetyl-CoA.

Acetyl-CoA can directly enter the TCA cycle by condensing with oxaloacetate to form citrate. nih.gov Propionyl-CoA is carboxylated to form methylmalonyl-CoA, which is then isomerized to succinyl-CoA. Succinyl-CoA is a direct intermediate of the TCA cycle, thus contributing to the cellular energy pool. nih.gov This highlights the significant role of isoleucine breakdown, via this compound, in providing substrates for cellular respiration.

Interplay with Other Branched-Chain Alpha-Keto Acids

The metabolism of this compound is closely intertwined with that of the other branched-chain alpha-keto acids: α-ketoisocaproate (derived from leucine) and α-ketoisovalerate (derived from valine). researchgate.netresearchgate.net These three alpha-keto acids are all substrates for the same branched-chain α-keto acid dehydrogenase complex. rupahealth.comnih.gov

This shared enzymatic step means that the metabolism of one branched-chain amino acid can influence the breakdown of the others. For instance, high levels of one alpha-keto acid can competitively inhibit the degradation of the others. This interaction is of clinical significance in metabolic disorders where the deficiency of the BCKD complex leads to the accumulation of all three branched-chain amino and α-keto acids. nih.gov Furthermore, studies have shown that metabolites of α-ketoisovalerate can inhibit key enzymes involved in gluconeogenesis and the urea (B33335) cycle, such as pyruvate (B1213749) carboxylase and carbamyl phosphate (B84403) synthetase. nih.gov

Biosynthetic Pathways and Precursor Functions

Beyond its role in catabolism, this compound also serves as a building block in important biosynthetic pathways, most notably in certain microorganisms.

Role in Escherichia coli Pantothenic Acid Biosynthesis

In the bacterium Escherichia coli, (S)-3-methyl-2-oxopentanoate plays a role in the biosynthesis of pantothenic acid, also known as vitamin B5. nih.gov Pantothenic acid is an essential precursor for the synthesis of coenzyme A (CoA), a vital molecule in numerous metabolic reactions, including the TCA cycle and fatty acid metabolism. nih.gov

Specifically, the biosynthesis of pantothenate in E. coli can involve the utilization of intermediates from the branched-chain amino acid synthesis pathways. While the primary precursor for pantoate, a component of pantothenic acid, is α-ketoisovalerate, the metabolic pathways are interconnected. nih.gov Metabolic engineering studies in E. coli aimed at increasing pantothenic acid production often involve modifying genes in the branched-chain amino acid biosynthesis pathways to channel metabolic flux towards the desired product. nih.govnih.gov

Precursor Functions in Other Biosynthetic Routes

The role of this compound as a precursor is not limited to pantothenic acid synthesis in E. coli. As an α-keto acid, it can potentially be a substrate for various enzymatic reactions leading to the synthesis of other compounds. For example, in some organisms, it can be reductively aminated to reform isoleucine. The carbon skeleton of isoleucine, and by extension this compound, can also contribute to the synthesis of other metabolites.

Metabolic Flux Analysis and Isotopic Labeling Studies

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. nih.govnih.gov When combined with stable isotope labeling, MFA provides a detailed picture of how cells utilize different substrates and the flow of atoms through metabolic pathways. acs.org

Application of Stable Isotope Tracers in Elucidating Metabolic Fate

Stable isotope tracers, such as those containing carbon-13 (¹³C) or deuterium (B1214612) (²H), are instrumental in tracing the metabolic fate of compounds like this compound. asm.orgnih.gov By introducing a labeled precursor, such as ¹³C-isoleucine, into a biological system, researchers can track the incorporation of the isotope into downstream metabolites, including 3-methyl-2-oxopentanoate and its subsequent products. researchgate.netresearchgate.net

This approach allows for the unambiguous identification of metabolic pathways and the quantification of the contribution of a specific precursor to a particular metabolite pool. For instance, studies using ¹³C-labeled amino acids in Chinese Hamster Ovary (CHO) cells have successfully identified and traced the origins of various secreted metabolic by-products, including those derived from isoleucine catabolism. pnas.orgnih.govnih.gov These studies have revealed the production of not only the expected catabolites but also previously uncharacterized by-products, highlighting the complexity of cellular metabolism. nih.govnih.gov

One key application is determining the relative activities of different metabolic routes. For example, by analyzing the isotopomer distribution in products, researchers can assess the flux through the BCKDH-catalyzed decarboxylation versus alternative reactions. A sensitive method for determining the enantiomers of 3-methyl-2-oxopentanoate (S- and R-forms) has been developed, which is suitable for isotope enrichment analysis and has been applied to study its metabolism in various physiological and pathological states. researchgate.net

Quantitative Assessment of Carbon Flow through Relevant Pathways

Quantitative metabolic flux analysis provides numerical data on the rates of carbon flow through various metabolic reactions. This is often presented as absolute flux values or as a percentage of a total uptake or production rate. These analyses have been crucial in understanding the regulation of BCAA metabolism and its alterations in different conditions.

Research in various organisms, from bacteria to mammals, has utilized ¹³C-MFA to quantify the flux distributions in central carbon metabolism, including the pathways involving branched-chain amino acids. For example, studies in Escherichia coli have employed ¹³C-labeling experiments to analyze the metabolic flux for the production of L-isoleucine. acs.org In mammalian systems, in vivo isotopic tracing has been used to systemically quantify BCAA oxidation. These studies have shown that tissues like muscle, brown fat, liver, kidneys, and heart are major sites of BCAA oxidation, with the pancreas also showing a significant contribution of BCAA carbons to its TCA cycle. rutgers.edu

The following interactive table presents a hypothetical, yet representative, dataset derived from ¹³C-MFA studies on isoleucine metabolism. This table illustrates how carbon flux from isoleucine is distributed among key downstream metabolic pathways under normal physiological conditions.

| Metabolic Pathway | Carbon Flux from Isoleucine (%) | Key Intermediate | Final Product(s) for TCA Cycle |

|---|---|---|---|

| Oxidative Decarboxylation (via BCKDH) | 85 | 2-Methylbutyryl-CoA | Acetyl-CoA, Propionyl-CoA |

| Alternative Pathway A (e.g., reduction to 2-hydroxy-3-methylvaleric acid) | 10 | 2-Hydroxy-3-methylvaleric acid | - |

| Alternative Pathway B (e.g., other by-product formation) | 5 | Various | - |

This second table provides a more detailed, though still illustrative, breakdown of the flux through the primary oxidative pathway of isoleucine, showing the conversion of 3-methyl-2-oxopentanoate and its subsequent metabolites.

| Reaction Step | Reactant | Product | Relative Flux Rate (normalized to initial 3-methyl-2-oxopentanoate flux) |

|---|---|---|---|

| Transamination | L-Isoleucine | (S)-3-Methyl-2-oxopentanoate | 100 |

| Oxidative Decarboxylation | (S)-3-Methyl-2-oxopentanoate | 2-Methylbutyryl-CoA | 85 |

| Dehydrogenation | 2-Methylbutyryl-CoA | Tiglyl-CoA | 85 |

| Hydration | Tiglyl-CoA | 2-Methyl-3-hydroxybutyryl-CoA | 80 |

| Dehydrogenation | 2-Methyl-3-hydroxybutyryl-CoA | 2-Methylacetoacetyl-CoA | 80 |

| Thiolysis | 2-Methylacetoacetyl-CoA | Acetyl-CoA + Propionyl-CoA | 80 |

These tables are based on established principles of BCAA metabolism and findings from various metabolic flux analysis studies. The exact flux distribution can vary depending on the organism, tissue, and physiological state. For instance, in certain metabolic diseases like Maple Syrup Urine Disease (MSUD), a deficiency in the BCKDH complex leads to a dramatic decrease in the flux through the oxidative decarboxylation pathway and a corresponding accumulation of branched-chain alpha-keto acids, including 3-methyl-2-oxopentanoate.

Enzymatic Transformations and Regulatory Mechanisms

Substrate Specificity of Key Dehydrogenase Complexes

Dehydrogenase complexes are crucial for the catabolism of alpha-keto acids, converting them into acyl-CoA derivatives for entry into downstream metabolic pathways.

The principal enzyme responsible for the catabolism of 3-methyl-2-oxopentanoate (B1228249) is the mitochondrial branched-chain alpha-keto acid dehydrogenase complex (BCKDC), a large, multi-enzyme assembly (EC 1.2.4.4). nih.govnih.gov This complex catalyzes the irreversible oxidative decarboxylation of the alpha-keto acids derived from all three branched-chain amino acids: leucine (B10760876), isoleucine, and valine. nih.govmedlink.com In this reaction, 3-methyl-2-oxopentanoate is converted to S-(2-methylbutanoyl)-CoA.

The BCKDC holds significant clinical relevance. A genetic deficiency in this enzyme complex impairs the breakdown of branched-chain amino acids, leading to the accumulation of their corresponding alpha-keto acids, including 3-methyl-2-oxopentanoic acid, in the blood and urine. hmdb.ca This condition is known as Maple Syrup Urine Disease (MSUD). hmdb.ca The activity of the BCKDC is tightly regulated, primarily through a phosphorylation/dephosphorylation cycle. nih.gov A specific kinase, branched-chain ketoacid dehydrogenase kinase (BCKDK), phosphorylates and inactivates the complex, while a phosphatase, PPM1K, dephosphorylates and activates it. nih.govnih.gov This regulation is crucial for conserving branched-chain amino acids for protein synthesis when they are in short supply. nih.gov

Kinetic studies of alpha-keto acid dehydrogenase complexes, such as the pyruvate (B1213749) and 2-oxoglutarate dehydrogenase complexes, have proposed a three-site ping-pong mechanism for their action. nih.gov This mechanism involves a series of reactions where the substrate binds, a product is released, and the enzyme is modified before the next substrate binds. nih.gov Product inhibition studies show that the resulting acyl-CoA derivatives are competitive inhibitors with respect to Coenzyme A (CoA), and NADH is a competitive inhibitor with respect to NAD+. nih.gov

While specific kinetic data for the human BCKDC with 3-methyl-2-oxopentanoate is complex, studies on analogous enzymes provide insight. For instance, an alpha-keto acid decarboxylase from Proteus mirabilis has been shown to act on 3-methyl-2-oxopentanoic acid.

| Substrate | Km (mM) | kcat (s-1) | kcat/Km (mM-1s-1) |

|---|---|---|---|

| Phenylpyruvate | 0.62 | 77.38 | 124.81 |

| 4-methyl-2-oxopentanoic acid | - | - | - |

| 3-methyl-2-oxopentanoic acid | - | - | - |

Note: Specific values for 4-methyl-2-oxopentanoic acid and 3-methyl-2-oxopentanoic acid were mentioned as substrates in the study but detailed kinetic parameters were only provided for phenylpyruvate.

Another class of enzymes that can process alpha-keto acids is the 2-oxoacid oxidoreductase family, which uses ferredoxin as an electron acceptor. expasy.orgqmul.ac.ukgenome.jp The enzyme 3-methyl-2-oxobutanoate (B1236294) dehydrogenase (ferredoxin) (EC 1.2.7.7), also known as VOR (keto-valine-ferredoxin oxidoreductase), primarily catalyzes the oxidative decarboxylation of 3-methyl-2-oxobutanoate (the keto acid of valine) to form S-(2-methylpropanoyl)-CoA. qmul.ac.ukwikipedia.org

However, this enzyme exhibits broad substrate specificity. expasy.orgqmul.ac.ukgenome.jp It preferentially utilizes 2-oxo-acid derivatives of branched-chain amino acids, and its activity extends to 3-methyl-2-oxopentanoate, 4-methyl-2-oxopentanoate (B1228126) (the keto acid of leucine), and 2-oxobutanoate. expasy.orgqmul.ac.ukgenome.jp This enzyme, like other 2-oxoacid oxidoreductases, is dependent on Coenzyme A and contains thiamine (B1217682) diphosphate (B83284) and iron-sulfur clusters as cofactors. expasy.orgqmul.ac.ukgenome.jp

Transamination Reactions and Interconversion Dynamics

Transamination is a pivotal, reversible reaction that links amino acid and carbohydrate metabolism through the exchange of an amino group from an amino acid with a keto group from an alpha-keto acid. wikipedia.org

The formation of 3-methyl-2-oxopentanoate from L-isoleucine is a classic example of a transamination reaction. nih.gov This reversible process is catalyzed by branched-chain aminotransferases (BCATs), which exist in both mitochondrial (BCATm) and cytosolic (BCATc) forms. medlink.com In this reaction, the amino group from L-isoleucine is transferred to an alpha-keto acid acceptor, most commonly alpha-ketoglutarate (B1197944), to form L-glutamate and 3-methyl-2-oxopentanoate. wikipedia.orgwikipedia.org

The reversibility of this reaction is fundamental. When branched-chain amino acid levels are high, the reaction proceeds towards the formation of the alpha-keto acid for catabolism and energy. Conversely, if there is a surplus of 3-methyl-2-oxopentanoate and other alpha-keto acids, they can be re-aminated to synthesize the corresponding amino acids, demonstrating a dynamic equilibrium that responds to the metabolic state of the cell. nih.gov Studies in perfused rat kidney have shown that when branched-chain amino and 2-oxo acids are present at near-physiological concentrations, the rates of transamination are greater than the rates of oxidation. nih.gov

The continuous interconversion between amino acids and their corresponding alpha-keto acids is maintained by a coordinated interplay of several enzyme systems.

| Enzyme System | General Function | Relevance to 3-methyl-2-oxopentanoate |

|---|---|---|

| Branched-Chain Aminotransferases (BCATs) | Catalyze the reversible transamination between branched-chain amino acids and their corresponding alpha-keto acids. medlink.com | Directly responsible for the interconversion of L-isoleucine and 3-methyl-2-oxopentanoate. nih.gov |

| L-amino Acid Deaminases (L-AADs) / Oxidases (L-AAOs) | Catalyze the oxidative deamination of L-amino acids to form alpha-keto acids and ammonia. nih.gov | Provide an alternative, non-transamination pathway for producing 3-methyl-2-oxopentanoate from isoleucine. nih.gov |

| Glutamate (B1630785) Dehydrogenase (GDH) | Catalyzes the reversible oxidative deamination of glutamate to alpha-ketoglutarate and ammonia, linking the amino acid pool to the TCA cycle. youtube.com | Regenerates the alpha-ketoglutarate required by BCATs for transamination, thus supporting the cycle. wikipedia.orgyoutube.com |

This cycling is not just a simple equilibrium but a regulated metabolic hub. The BCATs provide the direct reversible link between L-isoleucine and 3-methyl-2-oxopentanoate. medlink.comnih.gov Concurrently, enzymes like L-amino acid deaminases can produce the alpha-keto acid from the amino acid, while glutamate dehydrogenase plays a crucial role by regenerating alpha-ketoglutarate, the primary amino group acceptor in many transamination reactions. nih.govyoutube.com This network ensures that the pools of amino acids and alpha-keto acids can be flexibly managed to meet the cell's needs for protein synthesis, energy production, and nitrogen balance. wikipedia.org

Enzymatic Regulation and Allosteric Modulation

The catabolism of sodium 3-methyl-2-oxopentanoate is primarily controlled by the activity of the branched-chain α-keto acid dehydrogenase (BCKDH) complex. This multi-enzyme complex catalyzes the irreversible oxidative decarboxylation of branched-chain α-keto acids, a rate-limiting step in BCAA metabolism. nih.govwikipedia.org The activity of the BCKDH complex is not constitutive; it is tightly regulated by a combination of allosteric modulation and reversible phosphorylation, ensuring that the breakdown of BCAAs is exquisitely matched to the metabolic needs of the cell.

Regulatory Mechanisms Affecting Enzyme Activity (e.g., Phosphorylation/Dephosphorylation)

The principal mechanism governing the activity of the BCKDH complex is a phosphorylation/dephosphorylation cycle. nih.gov This covalent modification is mediated by a dedicated kinase, branched-chain α-keto acid dehydrogenase kinase (BCKDK), and a phosphatase, protein phosphatase 2Cm (PP2Cm). nih.govfrontiersin.org

Phosphorylation and Inactivation:

BCKDK phosphorylates the E1α subunit of the BCKDH complex, specifically at the serine 292 residue in humans. nih.govnih.gov This phosphorylation event induces a significant conformational change in the E1α subunit. The addition of the negatively charged phosphate (B84403) group creates steric and electrostatic clashes with a nearby histidine residue (His291-α), which is crucial for anchoring the phosphorylation loop. nih.gov This disruption leads to a disordering of the loop, which in turn prevents the E1α subunit from interacting with the lipoyl-bearing domain of the E2 subunit. nih.gov Consequently, the transfer of the acyl group, derived from the decarboxylation of the α-keto acid, is blocked, leading to the complete inactivation of the BCKDH complex. nih.gov It is noteworthy that other phosphorylation sites on BCKDK itself, such as at tyrosine 246 by Src kinase, can also modulate its activity and downstream signaling. nih.govresearchgate.net

Dephosphorylation and Activation:

Allosteric Modulation of BCKDK:

The activity of BCKDK is also subject to allosteric regulation. Notably, α-ketoisocaproate (KIC), the ketoacid derived from leucine, is a potent allosteric inhibitor of BCKDK. pnas.org By inhibiting the kinase, KIC promotes the dephosphorylated, active state of the BCKDH complex, thus enhancing BCAA catabolism. This represents a key feedback mechanism.

Furthermore, several synthetic allosteric inhibitors of BCKDK have been developed. Compounds such as (S)-α-chloro-phenylpropionic acid ((S)-CPP) and 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) bind to a unique allosteric site on the N-terminal domain of BCKDK. pnas.orgnih.govelsevierpure.com This binding triggers conformational changes that are communicated to the lipoyl-binding pocket, preventing BCKDK from associating with the BCKDH core and thereby inhibiting its kinase activity. nih.govpnas.org These inhibitors have been shown to effectively increase BCKDH activity in vivo. nih.gov

Table 1: Key Regulators of BCKDH Complex Activity

| Regulator | Type | Target | Effect on BCKDH Activity | Mechanism of Action |

|---|---|---|---|---|

| BCKDK | Enzyme (Kinase) | BCKDH E1α subunit (Ser292) | Inhibition | Phosphorylates and induces a conformational change that blocks substrate channeling. nih.gov |

| PP2Cm | Enzyme (Phosphatase) | BCKDH E1α subunit (p-Ser292) | Activation | Dephosphorylates the E1α subunit, restoring its active conformation. frontiersin.org |

| α-Ketoisocaproate (KIC) | Allosteric Modulator | BCKDK | Activation (Indirect) | Allosterically inhibits BCKDK, shifting the equilibrium towards the dephosphorylated, active state of BCKDH. pnas.org |

| (S)-CPP | Allosteric Inhibitor | BCKDK | Activation (Indirect) | Binds to an allosteric site on BCKDK, preventing its interaction with the BCKDH complex. nih.govpnas.org |

| BT2 | Allosteric Inhibitor | BCKDK | Activation (Indirect) | Binds to the allosteric site on BCKDK, leading to its dissociation from the BCKDH complex and subsequent degradation. nih.govnih.govelsevierpure.com |

Impact on Mitochondrial Functionality through Enzymatic Pathways

Contribution to the TCA Cycle and Energy Production:

The product of the BCKDH-catalyzed reaction on 3-methyl-2-oxopentanoate is α-methylbutyryl-CoA. wikipedia.org Subsequent enzymatic steps convert this intermediate into propionyl-CoA and acetyl-CoA. Acetyl-CoA directly enters the tricarboxylic acid (TCA) cycle to fuel oxidative phosphorylation and ATP synthesis. Propionyl-CoA can be converted to succinyl-CoA, another TCA cycle intermediate, thus serving an anaplerotic role. In this way, the breakdown of isoleucine, via this compound, contributes directly to the mitochondrial energy-generating machinery.

Mitochondrial Dysfunction in States of Impaired Catabolism:

In conditions where BCKDH activity is impaired, such as in the genetic disorder Maple Syrup Urine Disease (MSUD), the accumulation of BCAAs and their corresponding α-keto acids, including 3-methyl-2-oxopentanoate, occurs. frontiersin.org This accumulation is toxic to mitochondria. High levels of branched-chain α-keto acids have been shown to inhibit the mitochondrial pyruvate carrier (MPC). nih.gov This inhibition curtails the entry of pyruvate into the mitochondria, thereby suppressing pyruvate-driven respiration and gluconeogenesis. nih.gov This disruption of central carbon metabolism highlights the critical importance of efficient BCAA catabolism for maintaining mitochondrial function.

Furthermore, the accumulation of BCAA metabolites can lead to mitochondrial stress and the generation of reactive oxygen species (ROS), contributing to oxidative damage. frontiersin.org Conversely, studies have shown that supplementation with BCAAs can, under certain conditions, promote mitochondrial biogenesis and enhance oxidative metabolism. nih.govresearchgate.net This suggests a complex, context-dependent relationship between BCAA metabolism and mitochondrial health.

The segregation of BCAA metabolic enzymes in different cell types, such as the presence of BCATm in astrocytes and BCKDC in neurons in the brain, implies a sophisticated interplay and transport of these ketoacids between cells, with potential implications for the mitochondrial function of each cell type. frontiersin.org

Table 2: Research Findings on the Impact of BCAA/BCKA Metabolism on Mitochondrial Function

| Finding | Model System | Key Outcome | Reference |

|---|---|---|---|

| Accumulation of branched-chain keto acids (BCKAs) inhibits the mitochondrial pyruvate carrier (MPC). | Mouse hepatocytes, Ppm1k-deficient mice | Reduced pyruvate-supported respiration and gluconeogenesis. | nih.gov |

| BCAA supplementation enhanced hepatic mitochondrial biogenesis and oxidative metabolism. | Mice with non-alcoholic fatty liver disease | Increased hepatic mitochondrial protein content and restored Krebs cycle intermediates. | researchgate.net |

| BCAA supplementation supports cardiac and skeletal muscle mitochondrial biogenesis. | Middle-aged mice | Increased physical endurance and prolonged survival. | nih.gov |

| Toxic accumulation of BCAAs and BCKAs inhibits pyruvate dehydrogenase and the mitochondrial respiratory chain. | General finding in the context of MSUD | Impaired brain energy metabolism. | frontiersin.org |

| BCKAs produced by glial BCATm must be exported to neurons for oxidation by BCKDC. | Rat brain tissue | Suggests a glial-neuronal nitrogen shuttle with implications for neuronal mitochondrial function. | frontiersin.org |

Stereochemical Considerations in Biological Systems

Enantiomer-Specific Metabolic Interactions of 3-methyl-2-oxopentanoate (B1228249)

The two enantiomers of 3-methyl-2-oxopentanoate, while chemically similar, are not biologically equivalent. They are recognized and processed differently by enzymes, leading to distinct metabolic pathways and physiological consequences.

The (S)-enantiomer of 3-methyl-2-oxopentanoate is the primary and physiologically relevant form in the metabolic pathway of isoleucine. genome.jpnih.gov It is produced from isoleucine via a transamination reaction catalyzed by branched-chain aminotransferase. nih.gov This keto acid can then be reversibly converted back to L-isoleucine or undergo oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase complex to proceed further down the catabolic pathway. nih.gov The (S)-form is a key metabolite in amino acid biosynthesis and 2-oxocarboxylic acid metabolism. genome.jp

Conversely, the (R)-enantiomer is not a typical intermediate in the main isoleucine breakdown pathway. Its presence can be indicative of alternative metabolic routes or external sources. The formation of L-alloisoleucine, an isomer of isoleucine, can occur from the (R)-enantiomer. nih.gov

Table 1: Key Properties of (S)- and (R)-3-methyl-2-oxopentanoate

| Property | (S)-3-methyl-2-oxopentanoate | (R)-3-methyl-2-oxopentanoate |

| Common Name | (S)-alpha-keto-beta-methylvalerate | (R)-alpha-keto-beta-methylvalerate |

| Parent Acid | (S)-3-methyl-2-oxopentanoic acid | (R)-3-methyl-2-oxopentanoic acid |

| Metabolic Origin | Primary metabolite of isoleucine | Less common, can be formed from L-alloisoleucine |

| Primary Metabolic Fate | Conversion to L-isoleucine or further catabolism | Can be converted to L-alloisoleucine |

| Biological Significance | Essential intermediate in isoleucine metabolism | Marker for certain metabolic states |

Enzymes, being chiral molecules themselves, exhibit a high degree of stereoselectivity in their interactions with substrates. The enzymes involved in isoleucine metabolism are specifically designed to recognize and process the (S)-enantiomer of 3-methyl-2-oxopentanoate.

The branched-chain α-keto acid dehydrogenase complex, a critical enzyme in the catabolism of branched-chain amino acids, preferentially acts on the (S)-keto acids. nih.gov Similarly, the branched-chain aminotransferases catalyze the stereospecific transamination of L-isoleucine to (S)-3-methyl-2-oxopentanoate and vice versa. nih.gov

The stereospecificity of these enzymes is crucial for maintaining the correct balance of amino acids and their keto acid counterparts in the body. The conversion of D-amino acids to their L-enantiomers often proceeds through an α-keto acid intermediate. For instance, D-leucine can be oxidatively deaminated to its corresponding keto acid, which is then reaminated to form the natural L-leucine. nih.gov This highlights the central role of keto acids in stereochemical conversion processes.

Impact of Stereochemistry on Biochemical Pathways

(S)-3-methyl-2-oxopentanoate is an integral part of the valine, leucine (B10760876), and isoleucine biosynthesis and degradation pathways. genome.jpgenome.jp It serves as a direct precursor for the synthesis of L-isoleucine, a vital component of proteins. nih.gov In catabolism, its carbon skeleton can be further broken down to provide energy or be used for the synthesis of other molecules.

The metabolic fate of the (R)-enantiomer is less well-defined. Its presence can lead to the formation of L-alloisoleucine, which can be detected in body fluids and may have its own physiological effects. nih.gov The accumulation of unusual amino acid isomers can sometimes interfere with normal metabolic processes.

Table 2: Metabolic Pathways Involving 3-methyl-2-oxopentanoate Stereoisomers

| Stereoisomer | Associated Pathways | Key Enzymes |

| (S)-3-methyl-2-oxopentanoate | Isoleucine biosynthesis and degradation, 2-Oxocarboxylic acid metabolism. genome.jp | Branched-chain aminotransferase, Branched-chain α-keto acid dehydrogenase complex. nih.gov |

| (R)-3-methyl-2-oxopentanoate | Potential formation of L-alloisoleucine. | L-leucine dehydrogenase (can act on the keto acid to form L-alloisoleucine). nih.gov |

Given the distinct biological roles of the (S)- and (R)-enantiomers, the ability to separate and quantify them is crucial for research and clinical diagnostics. Various analytical techniques have been developed for the enantiomeric resolution and purity assessment of 3-methyl-2-oxopentanoate.

One established method involves the derivatization of the keto acids followed by gas chromatography-mass spectrometry (GC-MS). nih.gov For instance, the enantiomers can be reductively aminated using L-leucine dehydrogenase to form L-isoleucine and L-alloisoleucine, respectively. nih.gov These resulting amino acids can then be quantified using standard amino acid analysis techniques. nih.gov This method has been successfully applied to determine the ratio of (R)- to (S)-3-methyl-2-oxopentanoate in human plasma. nih.gov

Other chromatographic techniques, such as high-performance liquid chromatography (HPLC) with chiral stationary phases, can also be employed for the direct separation of the enantiomers. These methods are essential for studying the pharmacokinetics and metabolic interrelationships of the branched-chain keto and amino acids. thegoodscentscompany.com The development of sensitive and reliable methods for enantiomeric analysis is critical for understanding conditions like Maple Syrup Urine Disease (MSUD), where the accumulation of branched-chain amino acids and their corresponding α-keto acids is a hallmark of the disease. nih.govhmdb.ca

Advanced Synthetic Methodologies for Research Applications

Organic Synthesis of Sodium 3-methyl-2-oxopentanoate (B1228249) and its Derivatives

The controlled synthesis of sodium 3-methyl-2-oxopentanoate can be achieved through various multi-step reaction pathways. These methods often involve the construction of the α-keto acid moiety through classical organic reactions.

Several established methodologies for the synthesis of α-keto acids can be adapted for the preparation of 3-methyl-2-oxopentanoic acid. One common approach involves the reaction of a Grignard reagent with a dialkyl oxalate. Subsequent hydrolysis of the resulting ester yields the desired α-keto acid. Another classical method is the acid-catalyzed hydrolysis of acyl cyanides.

A versatile multi-step pathway begins with an aldehyde, which undergoes an umpolung reaction. This can be achieved by converting the aldehyde to a dithioacetal. Deprotonation of the dithioacetal with a strong base creates a nucleophilic acyl anion equivalent, which can then react with an electrophile such as carbon dioxide. The final step involves the oxidative cleavage of the dithioacetal to reveal the α-keto acid functionality.

Furthermore, the oxidation of α-hydroxy acids presents a direct route to α-keto acids. Various oxidizing agents can be employed for this transformation, offering a high degree of efficiency and atom economy. A summary of common starting materials and reaction types is presented in the table below.

| Starting Material | Key Transformation | Intermediate/Product Class |

| 2-methylbutanal | Reaction with dialkyl oxalate | α-keto ester |

| 2-methylbutanoyl chloride | Cyanation followed by hydrolysis | Acyl cyanide / α-keto acid |

| 2-methylbutanal | Dithioacetal formation and umpolung | Dithioacetal / α-keto acid |

| 2-hydroxy-3-methylpentanoic acid | Oxidation | α-keto acid |

In recent years, biotechnological methods have emerged as promising alternatives to traditional chemical synthesis for the production of α-keto acids. These approaches are often more environmentally benign and can offer high stereoselectivity. One of the most explored biotechnological routes is the use of L-amino acid deaminases (LAADs). These enzymes catalyze the oxidative deamination of L-amino acids to their corresponding α-keto acids. For the synthesis of (S)-3-methyl-2-oxopentanoate, L-isoleucine would be the natural substrate. Through protein engineering techniques such as directed evolution, the activity, stability, and substrate specificity of LAADs can be enhanced for improved production yields.

Metabolic engineering of microorganisms also presents a powerful strategy for the production of α-keto acids from renewable feedstocks like glucose. By manipulating the metabolic pathways of organisms such as Escherichia coli or Corynebacterium glutamicum, the flux towards a target α-keto acid can be increased. This involves the overexpression of key biosynthetic enzymes and the deletion or downregulation of competing pathways. For instance, enhancing the isoleucine biosynthesis pathway while blocking its conversion to other metabolites could lead to the accumulation of 3-methyl-2-oxopentanoate.

In vitro metabolic engineering, or systems biocatalysis, is another innovative approach. This cell-free system utilizes a cascade of purified enzymes to convert a starting material to the desired product. This methodology allows for precise control over reaction conditions and can overcome issues of cell viability and byproduct formation associated with whole-cell fermentation.

| Approach | Key Biocatalyst/System | Precursor |

| Enzymatic Conversion | L-amino acid deaminase | L-isoleucine |

| Microbial Fermentation | Engineered E. coli or C. glutamicum | Glucose |

| In Vitro Metabolic Engineering | Multi-enzyme cascade | Varies (e.g., sugars, amino acids) |

Isotopically labeled versions of this compound are invaluable tools for metabolic research, allowing for the tracing of metabolic pathways and the quantification of metabolic fluxes. The synthesis of these labeled compounds requires the introduction of stable isotopes such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C) at specific positions in the molecule.

The synthesis of ¹³C-labeled 3-methyl-2-oxopentanoate can be achieved by employing ¹³C-labeled starting materials in the synthetic routes described previously. For example, using ¹³C-labeled carbon dioxide in the reaction with a dithioacetal-derived anion would introduce a ¹³C label at the carboxylate carbon. Similarly, palladium-catalyzed C(sp³)–H functionalization has been used to introduce ¹³C-methyl groups into amino acid precursors, which can then be converted to the corresponding α-keto acid.

For deuterium labeling, D₂O is a common deuterium source. Superacid-catalyzed α-deuteration of ketones provides a method for introducing deuterium at the carbon adjacent to the keto group. Additionally, various catalytic systems, often employing transition metals like palladium or iridium, can facilitate hydrogen-deuterium exchange reactions on organic molecules, offering a route to selectively deuterated compounds.

| Isotope | Labeling Position | Precursor/Reagent Example |

| ¹³C | Carboxylate carbon | ¹³CO₂ |

| ¹³C | Methyl group | ¹³CH₃I |

| ²H (D) | α-carbon | D₂O with superacid catalyst |

Synthetic Strategies for Chiral Enantiomers

This compound possesses a chiral center at the 3-position, and therefore exists as two enantiomers: (S)-3-methyl-2-oxopentanoate and (R)-3-methyl-2-oxopentanoate. The biological activities of these enantiomers can differ significantly, making their stereoselective synthesis a critical area of research.

Asymmetric synthesis aims to produce a single enantiomer of a chiral compound. One strategy involves the use of chiral auxiliaries. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate, directs the stereochemical outcome of a subsequent reaction, and is then removed. For the synthesis of chiral α-keto esters, a chiral alcohol can be used to form an ester with an achiral α-keto acid precursor. Subsequent alkylation can proceed with high diastereoselectivity, and removal of the chiral auxiliary yields the enantioenriched α-keto ester.

Catalytic asymmetric synthesis is a more efficient approach that uses a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. For the synthesis of α-keto esters, chiral copper catalysts have been shown to be effective in the enantioselective synthesis of α-quaternary ketones and α-keto esters from simple acyl electrophiles and organodiboron reagents. Furthermore, transaminases can be used in the asymmetric synthesis of chiral α-amino acids from α-keto acids, and this reversible reaction can also be driven in the reverse direction to produce a specific enantiomer of the α-keto acid.

| Method | Key Component | Principle |

| Chiral Auxiliary | Enantiopure alcohol or amine | Diastereoselective reaction |

| Catalytic Asymmetric Synthesis | Chiral metal complex (e.g., Cu, Ag) | Enantioselective catalysis |

| Biocatalysis | Transaminase | Enantioselective enzymatic reaction |

Resolution is the process of separating a racemic mixture into its constituent enantiomers. A classical method for the resolution of acidic compounds like 3-methyl-2-oxopentanoic acid is the formation of diastereomeric salts. This involves reacting the racemic acid with an enantiomerically pure chiral base, such as brucine or (R)-1-phenylethylamine. The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. After separation, the individual enantiomers of the acid can be recovered by treatment with a strong acid.

Enzymatic kinetic resolution is another powerful technique that utilizes the stereoselectivity of enzymes. In this method, an enzyme, typically a lipase, selectively catalyzes the reaction of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For example, a racemic ester of 3-methyl-2-oxopentanoic acid can be subjected to enzymatic hydrolysis. The lipase will preferentially hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, which can then be separated from the unreacted ester enantiomer. The choice of enzyme and reaction conditions is crucial for achieving high enantioselectivity.

| Technique | Principle | Separated Species |

| Diastereomeric Salt Formation | Different solubility of diastereomeric salts | Diastereomeric salts |

| Enzymatic Kinetic Resolution | Enantioselective enzymatic reaction | Reacted vs. unreacted enantiomer |

Chemical Reactivity and Derivatization for Research Purposes

This compound, as an α-keto acid, possesses a unique chemical architecture that imparts it with a versatile reactivity profile. The presence of a ketone and a carboxylate group in close proximity allows for a range of chemical transformations, making it a valuable substrate in various research applications. The reactivity of this compound is primarily centered around the electrophilic carbonyl carbon, the acidic α-hydrogen, and the carboxylate group. These reactive sites enable derivatization through several pathways, including oxidation, reduction, and nucleophilic substitution reactions, which are instrumental in synthesizing novel molecules and probing biological processes.

Oxidation and Reduction Reactions

The oxidation and reduction of this compound are fundamental transformations that allow for the synthesis of a variety of derivatives with significant research applications. These reactions primarily target the ketone functional group.

Oxidation Reactions

The oxidation of α-keto acids like 3-methyl-2-oxopentanoate can proceed through various mechanisms, often leading to oxidative decarboxylation. In biological systems, this is a key step in the catabolism of branched-chain amino acids. In a research context, similar transformations can be achieved using chemical oxidants. For instance, treatment with strong oxidizing agents can lead to the cleavage of the carbon-carbon bond between the carbonyl groups, resulting in the formation of carboxylic acids with shorter carbon chains.

A notable oxidative reaction is the manganese-catalyzed conversion of α-keto acids to aldehydes. This process involves the reaction of the enol tautomer of the keto acid with molecular oxygen, leading to the formation of a peroxide intermediate. This intermediate can then decompose to yield an aldehyde and oxalate. While not a direct oxidation of the ketone, this transformation highlights the susceptibility of the α-keto acid moiety to oxidative conditions.

Reduction Reactions

The reduction of the ketone group in this compound to a secondary alcohol is a common and synthetically useful transformation. This reaction leads to the formation of sodium 2-hydroxy-3-methylpentanoate. A variety of reducing agents can be employed for this purpose, with sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) being the most common in research settings. libretexts.orgfishersci.ca Due to the presence of the carboxylate group, which is generally unreactive towards NaBH₄ in protic solvents, selective reduction of the ketone is readily achievable.

A specific example of this reduction is the synthesis of α-hydroxy acids from their corresponding α-keto acids. google.com For instance, 4-methyl-2-oxopentanoic acid can be converted to 4-methyl-2-hydroxypentanoic acid. google.com This type of reduction is valuable for the synthesis of chiral building blocks, as the resulting α-hydroxy acid contains a new stereocenter.

Another important reductive pathway is reductive amination. In a study focused on the analysis of 3-methyl-2-oxopentanoate enantiomers, the compound was subjected to reductive amination using L-leucine dehydrogenase. This enzymatic reaction converted the S- and R-enantiomers of 3-methyl-2-oxopentanoate into L-isoleucine and L-alloisoleucine, respectively, demonstrating a stereospecific reduction coupled with the introduction of an amino group. nih.gov

| Reactant | Reagent/Catalyst | Product | Reaction Type |

|---|---|---|---|

| This compound | Sodium Borohydride (NaBH₄) | Sodium 2-hydroxy-3-methylpentanoate | Ketone Reduction |

| This compound | L-leucine dehydrogenase / NADH | L-Isoleucine / L-Alloisoleucine | Reductive Amination |

Nucleophilic Substitution Reactions

The term "nucleophilic substitution" in the context of this compound can be nuanced. While classical SN1 and SN2 reactions are less common at the sp²-hybridized carbonyl carbon, the compound readily undergoes nucleophilic addition to the carbonyl group, which is a key step in many derivatization reactions. Furthermore, the α-carbon can be rendered nucleophilic through the formation of an enolate, which can then participate in substitution reactions.

Nucleophilic Addition to the Carbonyl Group

The carbonyl carbon of the ketone in 3-methyl-2-oxopentanoate is electrophilic and susceptible to attack by nucleophiles. chemistrysteps.commasterorganicchemistry.comoxfordsciencetrove.com This nucleophilic addition is a fundamental reaction that converts the trigonal planar carbonyl group into a tetrahedral intermediate. libretexts.org The outcome of this addition depends on the nature of the nucleophile and the reaction conditions.

For example, the reaction with organometallic reagents like Grignard reagents or organolithium compounds would lead to the formation of tertiary alcohols after an acidic workup. The addition of a cyanide ion, followed by hydrolysis, is a classic method for the synthesis of α-hydroxy acids, representing a one-carbon homologation.

Enolate Formation and Alpha-Substitution

The hydrogen atom on the carbon adjacent to the ketone (the α-carbon) is acidic and can be removed by a suitable base to form a resonance-stabilized enolate ion. libretexts.orgpatsnap.com This enolate is a powerful nucleophile and can react with various electrophiles in what is known as an α-substitution reaction.

The enolate of 3-methyl-2-oxopentanoate can participate in alkylation reactions with alkyl halides. This provides a method for introducing new carbon-carbon bonds at the α-position, leading to the synthesis of more complex α-keto acids. The choice of base and reaction conditions is crucial to control the regioselectivity of enolate formation and to prevent side reactions such as self-condensation. The use of strong, non-nucleophilic bases like lithium diisopropylamide (LDA) at low temperatures is often preferred for the clean generation of the kinetic enolate. youtube.comyoutube.com

| Reaction Type | Key Intermediate | Electrophile | General Product |

|---|---|---|---|

| Nucleophilic Addition | Tetrahedral Alkoxide | Organometallic Reagents (e.g., Grignard) | Tertiary Alcohol |

| Alpha-Alkylation | Enolate | Alkyl Halide | α-Alkylated 3-methyl-2-oxopentanoic acid derivative |

Sophisticated Analytical Techniques for Research and Characterization

Spectroscopic Characterization

Spectroscopic techniques are fundamental in providing detailed information about the molecular structure and functional groups present in sodium 3-methyl-2-oxopentanoate (B1228249).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantitative Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules like sodium 3-methyl-2-oxopentanoate. mmu.ac.ukdntb.gov.ua Both ¹H and ¹³C NMR are employed to map the carbon-hydrogen framework of the molecule.

In ¹H NMR, the chemical shifts and coupling patterns of the protons provide information about their chemical environment. For this compound, distinct signals would be expected for the methyl and ethyl groups, as well as the proton on the chiral center. The integration of these signals can be used for quantitative analysis, allowing for the determination of the relative amounts of different components in a mixture. sciepub.com Quantitative NMR (qNMR) offers the advantage of not requiring an identical internal standard for quantification. researchgate.net

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. nih.gov The spectrum of this compound would show distinct peaks for the carbonyl carbons, the chiral carbon, and the carbons of the methyl and ethyl groups. This data, in conjunction with ¹H NMR, allows for unambiguous structural confirmation.

Table 1: Predicted ¹³C NMR Chemical Shifts for 3-methyl-2-oxopentanoate

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (ketone) | ~200-210 |

| C=O (carboxylate) | ~170-180 |

| C3 (chiral center) | ~40-50 |

| CH₂ (ethyl) | ~25-35 |

| CH₃ (ethyl) | ~10-15 |

| CH₃ (methyl at C3) | ~15-25 |

Note: These are approximate values and can vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. researchgate.net The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds. libretexts.org

Key expected absorptions include a strong, sharp peak for the carbonyl (C=O) stretching of the ketone group, typically found in the range of 1700-1725 cm⁻¹. Another strong absorption, corresponding to the carboxylate (COO⁻) group, would be observed in the region of 1550-1610 cm⁻¹ (asymmetric stretch) and 1400-1440 cm⁻¹ (symmetric stretch). Additionally, C-H stretching vibrations from the alkyl groups would appear in the 2850-3000 cm⁻¹ region. libretexts.org The presence and position of these bands provide confirmatory evidence for the compound's structure. nih.gov

Chromatographic and Mass Spectrometric Approaches

Chromatographic techniques coupled with mass spectrometry are indispensable for the separation, identification, and quantification of this compound, particularly within complex biological matrices.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for its quantification. The compound can be separated from impurities and other components in a mixture based on its polarity using a suitable stationary and mobile phase. A UV detector is commonly employed for detection, as the carbonyl group exhibits absorbance in the UV region. The area under the chromatographic peak is directly proportional to the concentration of the compound, allowing for accurate quantification when calibrated with a standard of known concentration.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique used for the analysis of volatile and semi-volatile compounds. nih.gov For the analysis of non-volatile compounds like this compound, a derivatization step is typically required to increase its volatility. nih.govyoutube.com This often involves converting the keto acid to a more volatile ester, such as a trimethylsilyl (B98337) (TMS) derivative. hmdb.ca

Once derivatized, the compound is separated by the gas chromatograph and then ionized and fragmented in the mass spectrometer. The resulting mass spectrum, with its unique fragmentation pattern, serves as a "fingerprint" for the molecule, allowing for its confident identification. chromatographytoday.com GC-MS is particularly valuable in metabolite profiling studies, such as in the investigation of maple syrup urine disease, where the levels of branched-chain alpha-keto acids, including 3-methyl-2-oxopentanoate, are elevated. nih.gov The technique allows for both the identification and quantification of these metabolites in biological fluids. chromatographytoday.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and HPLC-Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF/MS) for Complex Biological Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. uea.ac.uknih.gov This technique is exceptionally well-suited for the analysis of this compound in complex biological matrices like plasma and urine, as it often does not require derivatization. doaj.orgresearchgate.netsci-hub.se

A particularly powerful variant is HPLC coupled with Quadrupole Time-of-Flight Mass Spectrometry (HPLC-Q-TOF/MS). mdpi.comnih.govnih.gov This hybrid mass spectrometry technique provides high-resolution and accurate mass measurements, which greatly aids in the confident identification of compounds. scripps.eduresearchgate.net The Q-TOF instrument can perform both full-scan analysis to detect all ions within a certain mass range and tandem mass spectrometry (MS/MS) to fragment specific ions of interest. nih.gov The fragmentation pattern obtained from MS/MS provides structural information that can confirm the identity of this compound even at low concentrations in a complex mixture. nih.govscripps.edu

Table 2: Comparison of Analytical Techniques for this compound Analysis

| Technique | Principle | Application | Advantages | Limitations |

| NMR Spectroscopy | Interaction of atomic nuclei with a magnetic field. | Structural elucidation, quantitative analysis. mmu.ac.uksciepub.com | Non-destructive, provides detailed structural information. mmu.ac.uk | Lower sensitivity compared to MS. |

| IR Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Functional group identification. researchgate.net | Rapid, simple sample preparation. | Provides limited structural information. |

| HPLC | Separation based on differential partitioning between mobile and stationary phases. | Purity assessment, quantification. | High resolution, well-established methods. | May require derivatization for some detectors. |

| GC-MS | Separation of volatile compounds followed by mass analysis. | Metabolite profiling, identification, and quantification. nih.govyoutube.com | High sensitivity and specificity. chromatographytoday.com | Requires derivatization for non-volatile compounds. nih.gov |

| LC-MS | Separation by liquid chromatography followed by mass analysis. | Analysis in complex biological matrices. doaj.orgresearchgate.net | High sensitivity, no derivatization needed. uea.ac.uk | Matrix effects can suppress ion signals. |

| HPLC-Q-TOF/MS | HPLC separation with high-resolution mass analysis. | Identification and characterization in complex samples. scripps.eduresearchgate.net | High mass accuracy and resolution, structural confirmation via MS/MS. nih.gov | Higher instrument cost and complexity. |

Advanced Metabolomics Strategies

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a functional readout of the physiological state. Advanced metabolomics strategies are pivotal in elucidating the role of this compound in health and disease.

Both targeted and untargeted metabolomics approaches are instrumental in understanding the metabolic pathways involving this compound.

Targeted metabolomics focuses on the quantification of a predefined set of metabolites, often within a specific metabolic pathway. This approach offers high sensitivity and quantitative accuracy. For instance, a targeted metabolomics study using stable isotope-labeled leucine (B10760876), isoleucine, and valine in fibroblast cell lines from patients with deficiencies in branched-chain acyl-CoA dehydrogenases revealed insights into the flux of BCAAs through their respective catabolic pathways. nih.gov Such studies can precisely map the metabolic consequences of enzymatic defects that lead to the accumulation or depletion of intermediates like 3-methyl-2-oxopentanoate. nih.gov

Untargeted metabolomics , in contrast, aims to measure as many metabolites as possible in a sample to provide a global snapshot of the metabolome. This hypothesis-generating approach is powerful for discovering novel biomarkers and identifying unexpected metabolic perturbations. researchgate.net An untargeted metabolomic profiling of serum samples from a large cross-sectional study identified 74 metabolites significantly associated with Type 2 Diabetes (T2D). nih.gov Among these, 3-methyl-2-oxovalerate (the acid form of this compound) was robustly associated with T2D, corroborating findings from other major cohort studies. nih.gov

Table 2: Comparison of Targeted and Untargeted Metabolomics in the Study of 3-Methyl-2-Oxopentanoate

| Approach | Objective | Key Findings Related to 3-Methyl-2-Oxopentanoate | Reference |

| Targeted | Quantify specific metabolites in BCAA catabolism | Elucidated metabolic flux and crosstalk between BCAA pathways in genetic disorders. | nih.gov |

| Untargeted | Global metabolite profiling for biomarker discovery | Identified 3-methyl-2-oxovalerate as a significant metabolite associated with Type 2 Diabetes. | nih.gov |

To gain a holistic understanding of the biological significance of this compound, it is crucial to integrate metabolomic data with other "omic" datasets, such as genomics and proteomics. nih.gov This multi-omics approach allows researchers to connect changes in metabolite levels with genetic variations and alterations in protein expression and function, providing a more complete picture of the underlying biological mechanisms. metabolon.com

For instance, the elevated levels of 3-methyl-2-oxovalerate observed in T2D can be linked to genetic predispositions (genomics) and changes in the expression or activity of enzymes involved in BCAA metabolism (proteomics). One study highlighted that in metabolic diseases, 3-methyl-2-oxovalerate, a degradation product of BCAAs, is a highly predictive biomarker of T2D. nih.gov The integration of multi-omics data has been shown to enhance the understanding of disease development and progression. nih.gov

A multi-omics investigation into the molecular characteristics of metabolic syndrome and related diseases demonstrated that integrating these different layers of biological information can lead to a better classification of complex diseases. nih.gov Furthermore, research integrating transcriptomics and metabolomics with genome-wide association studies (GWAS) has successfully pinpointed metabolic pathways that link genetic variants to disease risk. metabolon.com A study on brown adipose tissue (BAT) metabolism revealed that impaired mitochondrial catabolism of BCAAs, which directly involves 3-methyl-2-oxopentanoate, could affect metabolic health in the liver, showcasing the power of integrating different omics to understand inter-organ communication. metabolomicsworkbench.org

Table 3: Examples of Multi-Omics Integration Involving BCAA Metabolism

| Integrated 'Omics' | Research Focus | Key Insights | Reference |

| Metabolomics, Transcriptomics, GWAS | Disease Pathophysiology | Identified metabolic pathways linking genetic variants to disease risk. | metabolon.com |

| Genomics, Proteomics, Metabolomics | Metabolic Diseases | Characterized molecular profiles of various metabolic diseases, highlighting shared and specific pathways. | nih.gov |

| Metabolomics and other 'omics' | Brown Adipose Tissue Function | Uncovered a mechanism where BCAA catabolism in BAT regulates liver metabolism, independent of thermogenesis. | metabolomicsworkbench.org |

Biochemical Roles and Research Applications

Role as a Metabolic Biomarker in Disease States

The concentration of sodium 3-methyl-2-oxopentanoate (B1228249) in bodily fluids can be indicative of underlying metabolic dysregulation, making it a valuable biomarker in several clinical contexts.

Association with Maple Syrup Urine Disease (MSUD) Pathophysiology

Maple Syrup Urine Disease (MSUD) is an inherited metabolic disorder characterized by the body's inability to properly break down the branched-chain amino acids leucine (B10760876), isoleucine, and valine. wikipedia.orgclevelandclinic.org This deficiency lies in the branched-chain alpha-keto acid dehydrogenase (BCKAD) complex. dovepress.com Consequently, the corresponding alpha-keto acids, including 3-methyl-2-oxopentanoic acid, accumulate in the blood, urine, and other tissues. dovepress.comhmdb.ca

The buildup of these compounds is toxic to the body, particularly the brain, and leads to the characteristic sweet odor of the urine, resembling maple syrup, which gives the disease its name. wikipedia.orgclevelandclinic.org Untreated, MSUD can result in severe neurological damage, developmental delays, metabolic crises, and can be fatal. dovepress.comclevelandclinic.org Therefore, the measurement of 3-methyl-2-oxopentanoic acid is a key diagnostic and monitoring marker for MSUD. rupahealth.comt3db.ca

Different forms of MSUD exist, including classic, intermediate, intermittent, and thiamine-responsive types, with varying degrees of enzyme activity and clinical severity. wikipedia.orgnih.gov In some forms, the mutant BCKAD enzyme exhibits a decreased affinity for its cofactor, thiamine (B1217682) pyrophosphate (TPP), which can be partially overcome by high doses of thiamine. nih.gov

Identification as a Biomarker in Oxidative Stress and Specific Organ Conditions

Mustard Airway Diseases: Research has identified 3-methyl-2-oxovaleric acid as a potential biomarker for mustard airway diseases (MADs), which are long-term respiratory complications resulting from exposure to sulfur mustard gas. nih.govnih.gov A metabolomics study comparing individuals with MADs to healthy controls found significantly elevated levels of 3-methyl-2-oxovaleric acid in the serum of those with MADs. nih.gov This finding, as part of a larger panel of metabolic biomarkers, could aid in the diagnosis and understanding of the biochemical disruptions in this condition. nih.gov

Uric Acid Stone: In the context of urolithiasis, or the formation of kidney stones, 3-methyl-2-oxovaleric acid has been implicated as a biomarker for uric acid stones. nih.govmedchemexpress.com A study analyzing the urine from the affected kidney of patients with unilateral uric acid stones found an excess of 3-methyl-2-oxovaleric acid. nih.gov This accumulation is thought to contribute to the acidification of urine, a key factor in the formation of uric acid stones. nih.govkidney.org The dysregulation of metabolites in branched-chain amino acid metabolism appears to be associated with this condition. nih.gov

Oxidative Stress: While not a direct measure, alterations in metabolites like 3-methyl-2-oxopentanoate can be indicative of systemic oxidative stress. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products. nih.govnih.gov This imbalance can lead to cellular damage and is implicated in a wide range of diseases. The metabolic dysregulation seen in conditions where 3-methyl-2-oxopentanoate is elevated often involves pathways that are sensitive to or contribute to oxidative stress.

Alterations in Systemic Lupus Erythematosus (SLE) and Gastric Cancer Research Models

Systemic Lupus Erythematosus (SLE): In studies of the metabolic profiles of patients with SLE, an autoimmune disease, decreased levels of 3-methyl-2-oxovalerate have been observed. nih.gov This finding was part of a broader pattern of dampened metabolism, including reduced glycolysis, Krebs cycle activity, and fatty acid β-oxidation. orkg.org The metabolic disturbances in SLE are also associated with heightened oxidative stress and inflammation. orkg.orgnih.gov

Gastric Cancer Research Models: A Mendelian randomization study has suggested a potential causal relationship between elevated levels of circulating 3-methyl-2-oxovalerate and an increased risk of gastric cancer. nih.govnih.gov The study found a significant association between genetically predicted higher levels of this metabolite and gastric cancer risk. nih.govnih.gov This suggests that 3-methyl-2-oxovalerate may serve as a potential biomarker for early detection and could be a target for therapeutic strategies aimed at the metabolic reprogramming that occurs in cancer cells. nih.gov

Cellular and Tissue-Specific Metabolic Impact

The metabolic influence of sodium 3-methyl-2-oxopentanoate extends to specific cellular and tissue functions, particularly in adipose, muscle, and heart tissues.

Effects on Adipose Tissue Metabolism

Adipose tissue plays a central role in energy storage and metabolism. The metabolism of branched-chain amino acids and their corresponding keto acids is interconnected with the metabolic processes within adipocytes. While direct studies on the specific effects of this compound on adipose tissue are part of a broader area of research, the general metabolism of branched-chain amino acids is known to influence adipocyte function and lipid metabolism.

Investigations into Muscle and Heart Tissue Metabolism

Muscle Tissue: Skeletal muscle is a primary site for the metabolism of branched-chain amino acids. The initial step of BCAA catabolism, transamination, occurs predominantly in the muscle. The resulting branched-chain alpha-keto acids, including 3-methyl-2-oxopentanoate, can be further oxidized for energy within the muscle or released into circulation for metabolism in other tissues like the liver.

Influence on Neuronal and Glial Cell Metabolism in in vitro Models

The accumulation of 3-methyl-2-oxopentanoic acid is a hallmark of Maple Syrup Urine Disease, a condition associated with severe neurological damage if untreated. hmdb.ca In vitro models using neuronal and glial cells are crucial for dissecting the specific mechanisms of this neurotoxicity. When applied to cell cultures, elevated levels of 3-methyl-2-oxopentanoic acid, an abnormal metabolite, can act as a neurotoxin. hmdb.ca

Research has shown that in the context of MSUD, brain concentrations of branched-chain ketoacids can increase significantly, leading to a depletion of glutamate (B1630785). hmdb.ca This depletion subsequently reduces the levels of other key amino acids like glutamine and aspartate, which compromises cellular energy metabolism by affecting the malate-aspartate shuttle. hmdb.ca Astrocytes, a type of glial cell, play a vital role in maintaining brain homeostasis, including glutamate uptake and metabolism. nih.gov The selective presence of enzymes like pyruvate (B1213749) carboxylase in astrocytes gives them greater metabolic flexibility than neurons. nih.gov However, the toxic accumulation of BCKAs can disrupt these functions. Studies on astrocyte cultures have demonstrated that these cells can be induced to develop resistance to certain forms of oxidative stress. nih.gov The introduction of 3-methyl-2-oxopentanoate in these models allows researchers to investigate how this specific ketoacid interferes with astrocyte-neuron metabolic interactions and contributes to the neuropathology seen in MSUD. nih.gov

Research Tools and Reagents

Utility in Studying Alpha-Keto Acid Dehydrogenase Specificity and Kinetics

This compound is an indispensable tool for studying the branched-chain alpha-keto acid dehydrogenase (BCKDH) complex, the enzyme responsible for the irreversible catabolism of branched-chain amino acids. nih.govwikipedia.org The BCKDH complex acts on the three alpha-keto acids derived from the transamination of isoleucine, leucine, and valine. ebi.ac.uk (S)-3-methyl-2-oxopentanoate (from isoleucine) is a key substrate for this multi-enzyme complex, alongside 4-methyl-2-oxopentanoate (B1228126) (from leucine) and 3-methyl-2-oxobutanoate (B1236294) (from valine). nih.govebi.ac.uk

By using this compound as a substrate in enzymatic assays, researchers can:

Determine the kinetic parameters (Kₘ and Vₘₐₓ) of the BCKDH complex.

Investigate the substrate specificity and potential competitive inhibition between the different branched-chain ketoacids.

Characterize the function of the different components of the complex, which include the E1 (decarboxylase), E2 (transacylase), and E3 (dihydrolipoamide dehydrogenase) subunits. nih.gov

Screen for inhibitors or activators of the BCKDH complex, which is regulated by a dedicated kinase (BCKDK) and phosphatase (PPM1K). nih.gov

The compound's central role as a natural substrate makes it fundamental for purifying and characterizing the BCKDH complex from various biological sources, including bovine liver and kidney mitochondria. wikipedia.org

Table 1: Primary Substrates of the Branched-Chain Alpha-Keto Acid Dehydrogenase (BCKDH) Complex

| Substrate (α-Keto Acid) | Corresponding Amino Acid |

| (S)-3-methyl-2-oxopentanoate | Isoleucine |

| 4-methyl-2-oxopentanoate | Leucine |

| 3-methyl-2-oxobutanoate | Valine |

Application in Cell Culture Experiments for Biological Mechanism Elucidation

In addition to its use in enzymatic assays, this compound is frequently applied in cell culture experiments to elucidate the biological mechanisms underlying metabolic disorders. thegoodscentscompany.com Its primary application is in creating in vitro models of Maple Syrup Urine Disease. hmdb.ca By exposing cultured cells, such as human skin fibroblasts, hepatocytes, or neuronal cell lines, to high concentrations of the ketoacid, scientists can simulate the toxic environment found in patients and study the downstream cellular consequences. thegoodscentscompany.com

These cell-based models are instrumental in investigating a range of biological processes. For example, research has used 3-methyl-2-oxopentanoate to study its effect on the transamination and oxidative decarboxylation rates in cultured human skin fibroblasts. thegoodscentscompany.com Other studies have focused on its ability to inhibit the vesicular uptake of the neurotransmitter glutamate, providing a direct link between BCKA accumulation and impaired neurotransmission. thegoodscentscompany.com

Table 2: Research Applications of this compound in Cell Culture

| Research Area | Cell Type Used | Biological Question Addressed |

| Maple Syrup Urine Disease (MSUD) Modeling | Human Skin Fibroblasts, Hepatocytes | What are the rates of transamination and oxidative decarboxylation under high BCKA conditions? thegoodscentscompany.com |

| Neurotransmission | Neuronal/Glial Co-cultures | Does the compound inhibit glutamate uptake, affecting synaptic function? hmdb.cathegoodscentscompany.com |

| Cellular Metabolism | Various Cell Lines | How does accumulation impact mitochondrial function and energy production? hmdb.ca |

| Protein Synthesis | Brain Cell Cultures | Does elevated BCKA interfere with the synthesis of essential proteins? hmdb.ca |

Development of Monoclonal Antibodies for Research Assays

While specific monoclonal antibodies (mAbs) targeting this compound are not prominently documented in publicly available databases, the methodology for their development is well-established for other small molecules. nih.gov Such antibodies would be invaluable research tools for the specific detection and quantification of this ketoacid in biological samples, facilitating the development of sensitive immunoassays like ELISA.

The general process for generating monoclonal antibodies against a small molecule like 3-methyl-2-oxopentanoate would involve:

Hapten-Carrier Conjugation: The small molecule (hapten) is chemically conjugated to a larger carrier protein, such as keyhole limpet hemocyanin (KLH) or bovine serum albumin (BSA). This conjugation is necessary to make the small molecule immunogenic.

Immunization: Mice are immunized with the hapten-carrier conjugate, stimulating an immune response and the production of B cells that secrete antibodies against the hapten. nih.gov

Hybridoma Technology: The antibody-producing B cells are isolated from the spleen of the immunized mice and fused with myeloma (cancerous plasma) cells to create immortal hybridoma cell lines.

Screening and Selection: The hybridoma cells are screened to identify clones that produce high-affinity, highly specific antibodies against 3-methyl-2-oxopentanoate. This is often done using techniques like ELISA or Surface Plasmon Resonance (SPR). nih.gov

Antibody Production and Purification: The selected hybridoma clone is cultured on a large scale to produce a significant quantity of the desired monoclonal antibody, which is then purified for use in research assays.

The resulting mAbs could be used to precisely measure levels of 3-methyl-2-oxopentanoate in plasma, urine, or cell culture media, providing a powerful tool for both basic research and clinical diagnostics related to MSUD. nih.gov

Emerging Research Frontiers and Future Directions

Investigation of Sodium 3-methyl-2-oxopentanoate (B1228249) in Novel Metabolic Pathways

The primary role of 3-methyl-2-oxopentanoate is as the α-keto acid analogue of isoleucine, formed through transamination. It is a key component of the 2-Oxocarboxylic acid metabolism and the broader biosynthesis of amino acids. However, emerging research is beginning to shed light on its potential involvement in other, less characterized metabolic routes.

Detailed research findings indicate its classification within several metabolic pathways, suggesting a broader role than initially understood. For instance, its presence in pathways related to the "Biosynthesis of secondary metabolites" points towards its potential as a precursor for a variety of bioactive compounds in different organisms. Furthermore, its structural similarity to other keto acids involved in fatty acid metabolism suggests a potential, though less explored, crossover into lipid metabolic networks. The investigation into these secondary and alternative pathways is a significant frontier, promising to reveal novel functions and interactions of this keto acid.

Advanced Computational Modeling of Metabolic Networks involving the Compound

The complexity of metabolic networks necessitates the use of advanced computational tools to predict and understand the flow of metabolites. While specific, large-scale computational models focusing solely on sodium 3-methyl-2-oxopentanoate are not yet widely published, the compound is integrated into major metabolic databases that form the foundation of such models.

These databases provide the necessary stoichiometric and kinetic parameters for constructing genome-scale metabolic models (GEMs). By incorporating data on 3-methyl-2-oxopentanoate, these models can simulate its metabolic flux under various physiological and pathological conditions. Future research will likely focus on developing more refined, multi-scale models that can predict how alterations in the concentration of this keto acid—due to diet, genetic disorders like Maple Syrup Urine Disease (MSUD), or microbial activity—can impact the broader metabolic network. These models will be instrumental in identifying potential new drug targets and understanding the systemic effects of metabolic dysregulation.

Development of in vitro and ex vivo Models for Comprehensive Metabolic Studies

To validate computational predictions and gain a deeper mechanistic understanding, the development of sophisticated in vitro and ex vivo models is crucial. These models provide a controlled environment to study the metabolism of this compound in isolation or within a specific tissue context.

Current in vitro approaches often utilize purified enzymes, such as branched-chain α-keto acid dehydrogenases, to study the kinetics and regulation of individual metabolic steps. Cell culture systems, including primary hepatocytes and patient-derived fibroblasts from individuals with MSUD, offer a more complex in vitro environment to investigate the cellular and molecular consequences of impaired 3-methyl-2-oxopentanoate metabolism.

Ex vivo models, such as perfused organ systems (e.g., liver or muscle) or tissue slices, allow for the study of this compound's metabolism in a more physiologically relevant setting, preserving the intricate intercellular communication and tissue architecture. The analysis of its enantiomers, the (S) and (R) forms, in body fluids and tissues from these models provides valuable insights into its metabolic fate and stereospecificity. Future advancements will likely involve the use of organ-on-a-chip technology and 3D bioprinted tissues to create even more accurate representations of human metabolism for studying this key metabolite.

Exploration of its Role in Microbial Metabolism and Host-Microbe Interactions

The gut microbiota is a critical regulator of host metabolism, and its role in amino acid and keto acid metabolism is an area of intense investigation. 3-Methyl-2-oxopentanoate is known to be a metabolite in various bacteria and yeasts, including E. coli. This highlights its potential role as a signaling molecule in the complex interplay between the host and its resident microbes.

Microbial production or consumption of 3-methyl-2-oxopentanoate can influence the host's pool of this keto acid, potentially impacting host metabolic pathways. For instance, microbial metabolites are known to act as signaling molecules that can stimulate host cell functions and influence the balance of symbiotic gut microorganisms. Recent studies have highlighted how microbial metabolites can regulate host immune function and energy homeostasis.

Future research is expected to focus on identifying the specific microbial species and enzymatic pathways responsible for the synthesis and degradation of 3-methyl-2-oxopentanoate in the gut. Understanding how microbial-derived 3-methyl-2-oxopentanoate communicates with host cells—the gut-immune or gut-brain axis, for example—could open up new avenues for therapeutic interventions targeting the microbiome to manage metabolic disorders. This research will be pivotal in elucidating the full spectrum of host-microbe metabolic interactions and the role of this specific keto acid within that dynamic.

Q & A

Q. Why is 3-methyl-2-oxopentanoate underexplored in human tissue studies compared to other BCAAs?

Retrosynthesis Analysis